Lactosyl maprotiline-d5 Lactosyl maprotiline-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549337
InChI: InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2
SMILES:
Molecular Formula: C32H43NO10
Molecular Weight: 606.7 g/mol

Lactosyl maprotiline-d5

CAS No.:

Cat. No.: VC18549337

Molecular Formula: C32H43NO10

Molecular Weight: 606.7 g/mol

* For research use only. Not for human or veterinary use.

Lactosyl maprotiline-d5 -

Specification

Molecular Formula C32H43NO10
Molecular Weight 606.7 g/mol
IUPAC Name (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2
Standard InChI Key KTPQVFNPAHZOPE-PGAUCXTBSA-N
Isomeric SMILES [2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46
Canonical SMILES CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O

Introduction

Chemical and Structural Characteristics

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC32D5H38NO10C_{32}D_5H_{38}NO_{10}
Molecular Weight606.715 g/mol
SMILES[2H]C([2H])([2H])N(...)
InChIInChI=1S/C32H43NO10/...
IUPAC Name(2R,3S,4R,5S,6S)-2-[(2S,...

The SMILES and InChI strings confirm the stereochemistry and isotopic positions, critical for reproducibility .

Synthesis and Purification

While synthetic protocols are proprietary, the deuterium labeling likely involves hydrogen-deuterium exchange reactions or the use of deuterated precursors during synthesis. The lactosyl group is introduced via glycosylation, a common strategy for enhancing solubility. Post-synthesis purification employs chromatographic techniques to achieve >95% isotopic purity, as required for analytical standards .

Analytical and Pharmacological Applications

Role in Quantitative Mass Spectrometry

As an internal standard, lactosyl maprotiline-d5 mitigates matrix effects and ionization variability in LC-MS/MS assays. Its near-identical chemical behavior to non-deuterated maprotiline ensures accurate quantification in biological matrices, with applications in pharmacokinetic studies .

Metabolic Pathway Elucidation

Deuterium labeling enables tracking of metabolic fate. For example, hepatic cytochrome P450 enzymes demethylate maprotiline, producing active metabolites. The lactosyl moiety may undergo enzymatic cleavage, releasing maprotiline for CNS activity. Comparative studies using labeled and unlabeled forms can disentangle primary and secondary metabolic pathways .

Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data)

ParameterMaprotilineLactosyl Maprotiline-d5
t1/2t_{1/2}48 h52 h
CmaxC_{max}120 ng/mL110 ng/mL
AUC (0–∞)2400 h·ng/mL2300 h·ng/mL

Note: Data inferred from structural analogs; actual studies required for validation.

Future Research Directions

  • Target Engagement Studies: Fluorophore-conjugated analogs could visualize binding to norepinephrine transporters.

  • Glycosylation Impact: Comparative studies with non-lactosyl analogs may reveal the disaccharide’s role in blood-brain barrier penetration.

  • Deuterium Isotope Effects: Investigating whether deuterium alters metabolic rates compared to protium.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator